6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride
CAS No.: 916211-06-8
Cat. No.: VC2925041
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916211-06-8 |
|---|---|
| Molecular Formula | C9H11ClN2O2 |
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | 6-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O2.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H |
| Standard InChI Key | WRIQHIMRFLPXRI-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)CN.Cl |
| Canonical SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)CN.Cl |
Introduction
6-Aminomethyl-4H-benzo oxazin-3-one hydrochloride is a heterocyclic compound belonging to the benzoxazine class. It is characterized by the presence of an aminomethyl group attached to the benzoxazine ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
Safety Information
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Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)
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Precautionary Statements: P261 (avoid breathing dust), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing)
Synthesis and Preparation
The synthesis of 6-Aminomethyl-4H-benzo oxazin-3-one hydrochloride typically involves multi-step chemical reactions. High-purity reagents and controlled reaction conditions, including temperature and pH, are crucial for optimizing yield and purity.
Medicinal Chemistry
This compound is investigated for its potential therapeutic effects due to its biological activity. The aminomethyl group enhances its ability to form stable complexes with biomolecules, potentially modulating biochemical pathways. Compounds in this class may exhibit antimicrobial and antifungal properties, making them candidates for further pharmacological studies.
Research and Industry Applications
6-Aminomethyl-4H-benzo oxazin-3-one hydrochloride is used in various scientific research fields, particularly in medicinal chemistry and materials science. Its reactivity allows for modification to enhance biological activity or create derivatives with novel properties.
Benzoxazine Derivatives
Benzoxazine derivatives, like 6-(1-Aminoethyl)-2H-benzo[b] oxazin-3(4H)-one hydrochloride, are known for their diverse biological activities and potential therapeutic applications. These compounds are often explored for their antimicrobial and antifungal properties.
Metalloprotease Inhibitors
Research on heterocyclic metalloprotease inhibitors, such as those containing benzoxazinone moieties, highlights their increased potency and selectivity compared to existing inhibitors. These compounds are significant in pharmaceutical development for treating conditions related to metalloprotease activity.
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